Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride
CAS No.: 1029689-82-4
Cat. No.: VC3365765
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1029689-82-4 |
---|---|
Molecular Formula | C11H14ClNO2 |
Molecular Weight | 227.69 g/mol |
IUPAC Name | methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9;/h2-4,12H,5-7H2,1H3;1H |
Standard InChI Key | COQHHVHUWVSLQP-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC2=C1CNCC2.Cl |
Canonical SMILES | COC(=O)C1=CC=CC2=C1CNCC2.Cl |
Chemical Properties and Identification
Basic Information and Structural Characteristics
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride features a tetrahydroisoquinoline core structure with a methyl carboxylate group at the 8-position and exists as a hydrochloride salt. The compound's core contains a partially saturated heterocyclic ring system, which contributes to its chemical reactivity and biological potential. This molecular arrangement creates specific binding properties that make it interesting for various pharmacological investigations and potential therapeutic applications. The compound's structural characteristics allow for various interactions with biological targets, particularly within neurological systems.
Table 1: Chemical Identity of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride
Parameter | Information |
---|---|
CAS Number | 1029689-82-4 |
Molecular Formula | C11H14ClNO2 |
Molecular Weight | 227.69 g/mol |
IUPAC Name | methyl 1,2,3,4-tetrahydro-8-isoquinolinecarboxylate hydrochloride |
Physical Form | Solid |
Storage Temperature | Refrigerated |
Purity | 97% |
Molecular Descriptors and Identifiers
Descriptor Type | Information |
---|---|
InChI | 1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9;/h2-4,12H,5-7H2,1H3;1H |
InChI Key | COQHHVHUWVSLQP-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC2=C1CNCC2.Cl |
Canonical SMILES | COC(=O)C1=CC=CC2=C1CNCC2.Cl |
Synthesis and Preparation
Synthetic Routes
The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride typically involves a multi-step process that requires precise reaction conditions and careful purification techniques. The synthetic pathway generally begins with the formation of the tetrahydroisoquinoline core structure, followed by functionalization of the 8-position with a carboxylate group, and subsequent esterification to form the methyl ester. The final step involves conversion to the hydrochloride salt to enhance stability and solubility properties for research applications.
A common synthetic approach utilizes the Pictet-Spengler reaction as a key step in forming the tetrahydroisoquinoline ring system. This reaction involves the condensation of a phenethylamine derivative with an aldehyde or ketone under acidic conditions, resulting in the formation of the heterocyclic ring structure. Following this cyclization, further synthetic modifications can be made to introduce the carboxylate functionality at the 8-position through directed metalation or other regioselective methods. The precise control of reaction conditions is crucial to ensure the proper regiochemistry and high yield of the desired product.
Purification and Characterization
After the synthetic procedures, the compound requires thorough purification to achieve the high purity necessary for research applications. Common purification techniques include recrystallization, column chromatography, and preparative HPLC. The hydrochloride salt formation serves both as a purification step and as a means to enhance the compound's stability and solubility characteristics for storage and handling.
Characterization of the final product typically employs multiple analytical techniques to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while mass spectrometry confirms the molecular weight and fragmentation pattern. High-Performance Liquid Chromatography (HPLC) is commonly used to assess purity, with the compound typically showing a purity level of around 97% in commercial preparations. These analytical methods collectively ensure the compound's identity, structural integrity, and quality for research applications.
Pharmacological Properties
Structure-Activity Relationships
The pharmacological properties of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride are intricately linked to its structural features. Structure-activity relationship (SAR) studies involving tetrahydroisoquinoline derivatives have revealed how specific modifications to the core structure can influence binding affinities and functional activities at various biological targets. The position of the methyl carboxylate group at the 8-position of the tetrahydroisoquinoline scaffold creates a unique electronic and steric environment that may confer selective interaction patterns with target proteins.
Comparative analyses with structurally related compounds have provided insights into how subtle structural variations can significantly impact biological activity. These SAR studies are essential for understanding the molecular basis of the compound's potential therapeutic effects and for guiding the design of optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties. The continued investigation of these structure-activity relationships forms a cornerstone of the compound's research value in pharmaceutical development programs.
Pharmacokinetic Considerations
Understanding these pharmacokinetic aspects is crucial for predicting the compound's behavior in biological systems and for designing appropriate dosing regimens in preclinical studies. The hydrochloride salt form also influences the compound's pharmaceutical properties, including its dissolution rate and stability in various formulations. These considerations play a vital role in the compound's development pathway from basic research to potential therapeutic applications.
Parameter | Information |
---|---|
GHS Pictogram | GHS07 |
Signal Word | Warning |
Hazard Statements | H302, H315, H319, H335 |
Precautionary Statements | P261, P264, P270, P280, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 |
Storage Recommendation | Refrigerator |
Shipping Temperature | Room Temperature |
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